molecular formula C7H13NO3 B13067421 3-Ethoxypyrrolidine-3-carboxylic acid

3-Ethoxypyrrolidine-3-carboxylic acid

Cat. No.: B13067421
M. Wt: 159.18 g/mol
InChI Key: TYYDBPMCZPXELH-UHFFFAOYSA-N
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Description

3-Ethoxypyrrolidine-3-carboxylic acid: is a heterocyclic organic compound that features a pyrrolidine ring substituted with an ethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes. This method allows for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethoxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxypyrrolidine-3-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature allows for greater versatility in synthetic applications and potential therapeutic uses.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-ethoxypyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-2-11-7(6(9)10)3-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)

InChI Key

TYYDBPMCZPXELH-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCNC1)C(=O)O

Origin of Product

United States

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